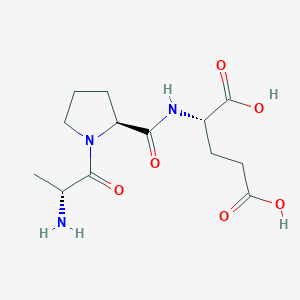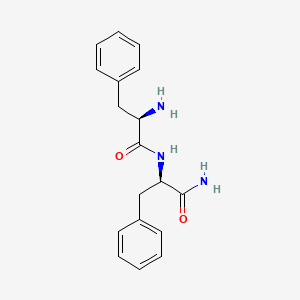
(D)-Phe-(D)-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (D)-Phe-(D)-Phe-NH2 típicamente implica el acoplamiento de dos moléculas de D-fenilalanina. El proceso se puede llevar a cabo utilizando técnicas estándar de síntesis de péptidos, como la síntesis de péptidos en fase sólida (SPPS) o la síntesis en fase de solución. En SPPS, la primera D-fenilalanina se ancla a una resina sólida, y la segunda D-fenilalanina se acopla utilizando un reactivo de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de una base como N-metilmorfolina (NMM). El paso final implica escindir el dipéptido de la resina y convertir el grupo carboxilo en una amida utilizando reactivos como amoníaco o una fuente de amina .
Métodos de producción industrial
La producción industrial de this compound se puede escalar utilizando sintetizadores de péptidos automatizados, que permiten la síntesis eficiente y reproducible de péptidos. El uso de técnicas de síntesis y purificación de alto rendimiento, como la cromatografía líquida de alto rendimiento (HPLC), garantiza la producción de compuestos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
(D)-Phe-(D)-Phe-NH2 puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los anillos fenilo del compuesto pueden oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de quinonas.
Reducción: El grupo amida se puede reducir a una amina utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro.
Sustitución: Ácido nítrico (HNO3) para nitración, halógenos (Cl2, Br2) para halogenación en presencia de un catalizador ácido de Lewis.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados de los anillos fenilo.
Reducción: Derivados de amina del compuesto original.
Sustitución: Derivados nitro o halogenados de los anillos fenilo.
Aplicaciones Científicas De Investigación
(D)-Phe-(D)-Phe-NH2 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de péptidos y peptidomiméticos más complejos.
Biología: Se estudia por su posible papel en la modulación de la actividad enzimática y las interacciones proteína-proteína.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo propiedades analgésicas y antiinflamatorias.
Mecanismo De Acción
El mecanismo de acción de (D)-Phe-(D)-Phe-NH2 implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad o modulando su función. Además, puede interactuar con receptores de la superficie celular, activando vías de señalización intracelular que conducen a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
(L)-Phe-(L)-Phe-NH2: El enantiómero L del compuesto, que puede tener diferente actividad biológica y propiedades.
(D)-Phe-(L)-Phe-NH2: Un dipéptido con una D-fenilalanina y una L-fenilalanina, que exhibe diferente estereoquímica y potencialmente diferentes efectos biológicos.
(D)-Phe-(D)-Phe-OH: El derivado ácido carboxílico del compuesto, que carece del grupo amida.
Singularidad
(D)-Phe-(D)-Phe-NH2 es único debido a su estereoquímica específica, que puede influir en su interacción con objetivos biológicos y su estabilidad general. La presencia de dos residuos de D-fenilalanina y un grupo amida puede conferir propiedades distintas, como una mayor resistencia a la degradación enzimática y una afinidad de unión alterada a los receptores en comparación con sus enantiómeros L o estereoisómeros mixtos .
Propiedades
Fórmula molecular |
C18H21N3O2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H21N3O2/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23)/t15-,16-/m1/s1 |
Clave InChI |
XXPXQEQOAZMUDD-HZPDHXFCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


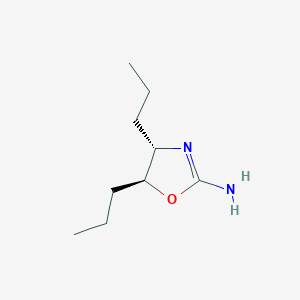

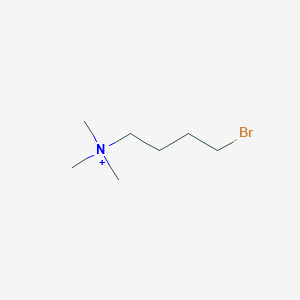
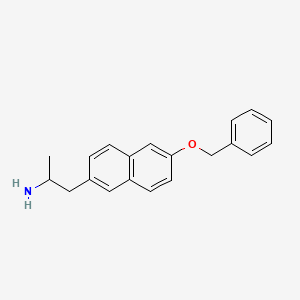
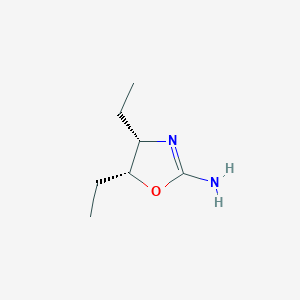
![(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838351.png)


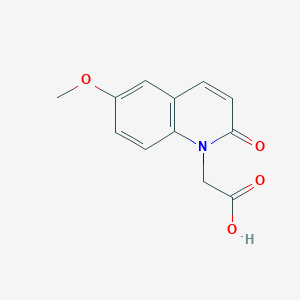

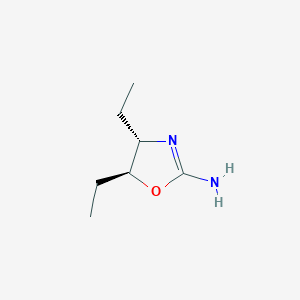

![(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10838405.png)
